molecular formula C20H24ClNO4 B300088 N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide

N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide

Cat. No. B300088
M. Wt: 377.9 g/mol
InChI Key: RDGJOBGIKGODKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide, also known as CTB, is a compound that has been extensively studied in scientific research. It is a member of the benzamide class of compounds and is structurally similar to other compounds that have been shown to have potential therapeutic uses. In

Mechanism of Action

The exact mechanism of action of N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules, and protein kinase B (AKT), an enzyme involved in cell growth and survival.
Biochemical and Physiological Effects
N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide inhibits the production of inflammatory molecules such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α). N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide in lab experiments is that it has been extensively studied and its properties and effects are well understood. However, one limitation is that it is a synthetic compound and may not accurately reflect the properties of natural compounds found in the body.

Future Directions

There are several potential future directions for research on N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide. One area of interest is in the development of N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide derivatives that may have improved therapeutic properties. Another area of interest is in the study of the effects of N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide on the immune system, as it has been shown to have immunomodulatory effects. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide and its potential therapeutic uses.

Synthesis Methods

The synthesis of N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 4-chloroaniline, which is reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol to form an intermediate compound. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield the final product, N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide.

Scientific Research Applications

N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide has been extensively studied in scientific research due to its potential therapeutic uses. It has been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as rheumatoid arthritis and multiple sclerosis. N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H24ClNO4/c1-20(2,12-13-6-8-15(21)9-7-13)22-19(23)14-10-16(24-3)18(26-5)17(11-14)25-4/h6-11H,12H2,1-5H3,(H,22,23)

InChI Key

RDGJOBGIKGODKX-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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